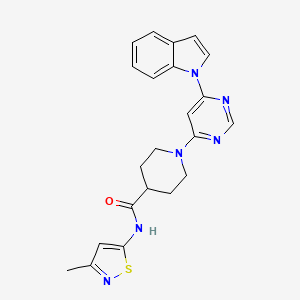

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide

Description

This compound features a pyrimidine core substituted with an indole moiety at the 6-position and a piperidine-4-carboxamide group linked to a 3-methylisothiazole ring. Its structural complexity, including the isothiazole and indole groups, suggests tailored pharmacokinetic properties, such as enhanced brain penetration and metabolic stability.

Properties

IUPAC Name |

1-(6-indol-1-ylpyrimidin-4-yl)-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6OS/c1-15-12-21(30-26-15)25-22(29)17-6-9-27(10-7-17)19-13-20(24-14-23-19)28-11-8-16-4-2-3-5-18(16)28/h2-5,8,11-14,17H,6-7,9-10H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDYOUHJLNFWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs from recent medicinal chemistry studies, focusing on structural variations, target engagement, and pharmacological outcomes.

Table 1: Structural and Functional Comparison

Key Observations

Core Scaffold Differences :

- The target compound’s indole-pyrimidine core distinguishes it from indoline-pyrimidine analogs (e.g., 25l, 30a–c) . Indole’s aromaticity may enhance receptor binding compared to indoline’s saturated structure.

- PROTAC 8.8 employs a benzimidazole-pyridine scaffold, emphasizing protein degradation rather than GPCR modulation .

Substituent Impact :

- 3-Methylisothiazole in the target compound likely improves metabolic stability over the hydroxyl- or methoxyethyl groups in 25l and 30b, which are prone to oxidation .

- Fluorinated benzyl groups (e.g., in 30a–c) enhance lipophilicity and blood-brain barrier penetration, a feature absent in the target compound but critical for CNS-targeted analogs .

Biological Activity :

- GPR52 agonists (25l, 30a–c) suppress psychostimulant behavior in vivo, with EC₅₀ values < 10 nM . The target compound’s indole moiety may mimic these effects but requires empirical validation.

- PROTAC 8.8 exemplifies divergent applications of piperidine-carboxamide motifs, leveraging them as linkers for proteolysis-targeting chimeras .

Synthetic Feasibility :

- Analogs like 25l and 30a–c were synthesized via nucleophilic aromatic substitution and amide coupling, achieving >95% purity . The target compound’s isothiazole group may require specialized sulfur chemistry for synthesis.

Research Implications

- Target Compound : Its structural uniqueness positions it as a candidate for preclinical CNS studies, particularly if GPR52 engagement is confirmed.

- Fluorinated Analogs : Compounds like 30a–c highlight the importance of fluorination in optimizing pharmacokinetics, a strategy applicable to future iterations of the target molecule .

- PROTAC Comparison : While mechanistically distinct, PROTAC 8.8 underscores the versatility of carboxamide-piperidine scaffolds in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.